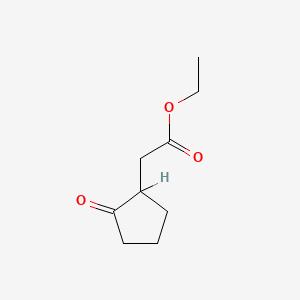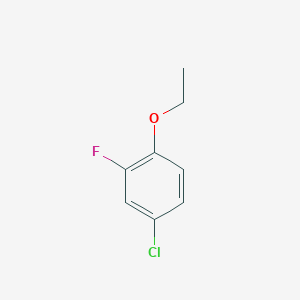
2-氧代环戊基乙酸乙酯
描述
Ethyl 2-oxocyclopentylacetate is a clear colorless to yellow liquid . It is used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of Ethyl 2-oxocyclopentylacetate involves several steps. Diethyl adipate is used as raw material, and condensation, substitution, hydrolysis decarboxylation, and esterification are performed to obtain Ethyl 2-oxocyclopentylacetate . Sodium is dissolved into excessive anhydrous ethanol to form the ethanol liquid of sodium ethoxide, which is allowed to stand to reach room temperature. Then, zirconium dioxide is added to catalyze the cyclization reaction of the diethyl adipate, and lithium chloride is added to catalyze the esterification reaction .
Molecular Structure Analysis
The molecular formula of Ethyl 2-oxocyclopentylacetate is C9H14O3 . The molecular weight is 170.21 g/mol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-oxocyclopentylacetate include condensation, substitution, hydrolysis decarboxylation, and esterification .
Physical And Chemical Properties Analysis
Ethyl 2-oxocyclopentylacetate is a clear colorless to yellowish liquid . Its density is 1.1±0.1 g/cm3 . The boiling point is 245.4±13.0 °C at 760 mmHg . The flash point is 101.8±19.9 °C .
科学研究应用
有机合成中的催化
2-氧代环戊基乙酸乙酯和相关的 β-酮酯已被用作铜催化偶联反应中的高效且通用的配体。这些反应在温和的条件下成功地产生各种 N-芳基酰胺、N-芳基咪唑、芳基醚和芳基硫醚,证明了它们在有机合成中的实用性 (Lv 和 Bao,2007)。
亲核酰基取代反应
乙酯,包括 2-氧代环戊基乙酸乙酯,会发生亲核酰基取代 (NAS) 反应。这些反应由各种氧金属物质催化,实现化学选择性酯交换反应并生成高产率的产品。该过程适用于合成商业产品,如 Padimate O 和塑料抗氧化剂添加剂 (Chen 等,2005)。
大环系统的合成
2-氧代环戊基乙酸乙酯是合成大环系统(特别是那些包含稠合或外环氮杂环的系统)的关键中间体。它有助于扩大环系,对于开发复杂的有机结构至关重要 (Zoorob 等,2012)。
医药和生物医学应用
在医药和生物医学领域,正在研究 2-氧代环戊基乙酸乙酯的衍生物,如聚(2-恶唑啉)。它们的流体力学性质(源自光散射实验)对于在医学应用中潜在替代聚(乙二醇)至关重要 (Grube 等,2018)。
抗菌筛选
使用 2-氧代环戊基乙酸乙酯类似物合成的具有新颖吲唑的恶二唑衍生物在抗菌筛选方面显示出有希望的结果。此类化合物对于开发新的抗菌剂很有价值 (Ghelani 等,2017)。
聚合物合成中的绿色化学
2-氧代环戊基乙酸乙酯衍生物用于在更环保的溶剂中合成聚合物,如聚(2-乙基-2-恶唑啉)。这种方法标志着向医药合规性和减少环境影响迈进了一步 (Vergaelen 等,2020)。
肽键形成
在肽合成中,2-氰基-2-(羟基亚氨基)乙酸乙酯(一种与 2-氧代环戊基乙酸乙酯相关的化合物)已被用作碳二亚胺介导的肽键形成的添加剂。与传统添加剂相比,它提供了更高的偶联效率和更低的外消旋 (Subirós-Funosas 等,2009)。
缓蚀
已经研究了 2-氧代环戊基乙酸乙酯衍生物在酸性环境中对碳钢的缓蚀性能。它们显示出很高的缓蚀效率,为金属保存的工业应用提供了潜力 (El-Lateef 等,2019)。
安全和危害
属性
IUPAC Name |
ethyl 2-(2-oxocyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMKFKUFBDXYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369078 | |
| Record name | Ethyl 2-oxocyclopentylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxocyclopentylacetate | |
CAS RN |
20826-94-2 | |
| Record name | Ethyl 2-oxocyclopentylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(2-oxocyclopentyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the newly developed synthesis methods for ethyl 2-oxocyclopentylacetate?
A1: Traditional synthesis methods for ethyl 2-oxocyclopentylacetate may suffer from drawbacks like long reaction times, the use of environmentally unfriendly solvents, and lower yields. The new methods described in the research articles [, ] offer several advantages:
- Simplified Process: Both utilize diethyl adipate as a starting material and employ a one-pot method [] or fewer steps [] compared to traditional approaches, simplifying the process and potentially reducing production costs.
- Improved Yield: Optimized reaction conditions and process improvements lead to a higher overall yield of the desired product [, ].
- Environmental Benefits: The new methods reduce the use of harmful solvents like toluene and minimize waste generation [], contributing to a more sustainable production process.
Q2: What is the role of ethyl 2-oxocyclopentylacetate in organic synthesis?
A2: Ethyl 2-oxocyclopentylacetate serves as a valuable building block in organic synthesis. For example, it reacts with di-endo- or di-exo-3-aminobicyclo[2.2.1]hept-5-ene-2-carbohydrazides to produce norbornene-condensed 9-amino-1,9-diazatricyclo[6.4.0.04,8]dodecane-2,10-diones []. These complex molecules can potentially serve as precursors for further synthesis or exhibit interesting biological activities.
Q3: What are the future directions for research on ethyl 2-oxocyclopentylacetate?
A3: While the provided research highlights the efficient synthesis of ethyl 2-oxocyclopentylacetate, further research could explore:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1586433.png)




![[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1586446.png)



